molecular formula C13H25N3 B12502337 2,6-di-tert-butyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole

2,6-di-tert-butyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole

Katalognummer: B12502337
Molekulargewicht: 223.36 g/mol
InChI-Schlüssel: NHPAGFYCHIPMCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2S,6S)-2,6-di-tert-butyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole (CAS: 877773-38-1) is a stereospecific bicyclic imidazole derivative with two tert-butyl groups at the 2 and 6 positions. Its molecular formula is C₁₃H₂₅N₃, with a molecular weight of 223.36 g/mol . The tert-butyl groups confer significant steric hindrance, enhancing stability against oxidation and thermal degradation. Storage requires protection from light and an inert atmosphere at room temperature . Hazard warnings include skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Eigenschaften

IUPAC Name

2,6-ditert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3/c1-12(2,3)9-7-16-8-10(13(4,5)6)15-11(16)14-9/h9-10H,7-8H2,1-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPAGFYCHIPMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN2CC(N=C2N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]imidazole core, followed by the introduction of tert-butyl groups through alkylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole ring, facilitating the nucleophilic attack on tert-butyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity. Solvent selection and purification steps are critical to achieving the desired stereochemistry and minimizing by-products.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure oxidiert werden, was zur Bildung von N-Oxiden führt.

    Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart von Palladium auf Kohlenstoff durchgeführt werden, was zur Hydrierung des Imidazolrings führt.

    Substitution: Nukleophile Substitutionsreaktionen können an den tert-Butylpositionen auftreten, insbesondere unter sauren oder basischen Bedingungen.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

    Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff.

    Substitution: Alkylhalogenide, starke Säuren oder Basen.

Hauptprodukte

    Oxidation: N-Oxide des Imidazolrings.

    Reduktion: Hydrierte Imidazolderivate.

    Substitution: Verschiedene substituierte Imidazolderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die sperrigen tert-Butylgruppen beeinflussen die Bindungsaffinität und Selektivität der Verbindung. Der Imidazol-Kern kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen und so die Aktivität der Zielmoleküle modulieren. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Veränderung der Rezeptorsignalisierung umfassen.

Wirkmechanismus

The mechanism of action of (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with molecular targets such as enzymes or receptors. The bulky tert-butyl groups influence the binding affinity and selectivity of the compound. The imidazole core can participate in hydrogen bonding and π-π interactions, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Benzimidazole Derivatives (e.g., 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzimidazole)

  • Structure : Fused benzene-imidazole core with substituents like benzo[d][1,3]dioxol and fluorine.
  • Synthesis : Condensation of diamine intermediates with aldehydes under acidic conditions .
  • Key Differences :
    • Lacks bicyclic diazolo framework.
    • Fluorine and benzodioxol groups enhance electronic properties but reduce steric bulk compared to tert-butyl groups.
  • Applications: Potential antimicrobial or anticancer agents due to fluorinated aromatic systems .

Pyrrolo-Pyrrole Derivatives (e.g., Compound 26 in )

  • Structure : Bicyclic pyrrolo[3,4-c]pyrrole core with tert-butyl ester and benzotriazole substituents.
  • Synthesis : HATU-mediated coupling of carboxylic acids and amines in DMF .
  • Key Differences :
    • Contains a tertiary amine scaffold instead of imidazole.
    • Benzotriazole moiety enables photostability, unlike the diazoloimidazole’s steric stabilization.
  • Applications : Investigated as drug candidates for neurological disorders .

Anthraimidazole Derivatives (e.g., Di-tert-butyl 2,6,11-trioxo-anthraimidazole)

  • Structure: Fused anthraquinone-imidazole system with tert-butyl ester groups.
  • Synthesis: Multi-step cyclization involving anthraquinone precursors .
  • Key Differences: Larger conjugated system (C₂₇H₂₈N₂O₇) with planar geometry.
  • Applications : Photodynamic therapy or organic semiconductors due to extended π-conjugation .

tert-Butoxy-Substituted Imidazoles (e.g., Compounds 5{29}-5{33} in )

  • Structure: Monocyclic imidazoles with tert-butoxy-carbonyl and aminoacyl groups.
  • Synthesis: Peptide-like coupling reactions using tert-butoxy-protected amino acids .
  • Key Differences: Lack bicyclic structure and stereospecific tert-butyl placement. Functional diversity (e.g., benzylamino, methylamino) enables modular bioactivity.
  • Applications : Enzyme inhibitors or prodrugs due to tunable side chains .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Method Applications
Target Diazoloimidazole C₁₃H₂₅N₃ 223.36 (2S,6S)-di-tert-butyl Stereospecific cyclization* Catalysis, Ligand design
Benzimidazole C₂₀H₁₄FNO₃ 335.34 Benzo[d][1,3]dioxol, 5-fluoro Condensation reaction Antimicrobial agents
Pyrrolo-Pyrrole C₂₀H₂₈N₆O₃ 400.48 tert-Butyl ester, benzotriazole HATU-mediated coupling Neurological drug candidates
Anthraimidazole C₂₇H₂₈N₂O₇ 492.52 tert-Butyl esters, anthraquinone Multi-step cyclization Photodynamic therapy
tert-Butoxy Imidazole Varies (e.g., C₁₅H₂₄N₄O₄) ~300–400 tert-Butoxy-S-alanyl, benzylamino Peptide coupling Enzyme inhibitors

Research Findings and Implications

  • Steric Effects : The target compound’s tert-butyl groups provide superior steric shielding compared to esters or smaller substituents in analogues, making it resistant to nucleophilic attack .
  • Stereochemical Influence: The (2S,6S) configuration enables chiral recognition, a feature absent in non-stereospecific derivatives like anthraimidazoles .
  • Thermal Stability: Bicyclic diazoloimidazole’s stability exceeds that of monocyclic tert-butoxy imidazoles, which may degrade under harsh conditions .

Biologische Aktivität

Overview

2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile is a compound belonging to the indole derivative class, which is recognized for its diverse biological activities. The unique structure, characterized by a bromine atom at the 6th position of the indole ring and a nitrile group, positions this compound as a subject of interest in pharmacological research, particularly for its potential antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
IUPAC Name2-(6-bromo-1H-indol-3-yl)-2-methylpropanenitrile
InChIInChI=1S/C12H11BrN2/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11/h3-6,15H,1-2H3
Canonical SMILESCC(C)(C#N)C1=CNC2=C1C=CC(=C2)Br

Antimicrobial Properties

Research indicates that 2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Specifically, it has shown effectiveness against certain types of cancer cells, including breast and colon cancer lines . Further studies are required to elucidate its full potential and mechanism of action in cancer therapy.

The biological activity of 2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile is attributed to its interaction with specific molecular targets within cells. The bromine atom enhances the compound's reactivity, allowing it to form stable complexes with biomolecules such as proteins and nucleic acids. This interaction may alter enzyme activities and gene expression pathways, contributing to its antimicrobial and anticancer effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. evaluated the antimicrobial efficacy of several indole derivatives, including 2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .

Case Study 2: Anticancer Potential

In a separate study focused on cancer cell lines, researchers treated breast cancer cells with varying concentrations of 2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile. The findings revealed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.